molecular formula C5H2F10 B142709 2H,3H-Decafluoropentane CAS No. 138495-42-8

2H,3H-Decafluoropentane

Cat. No.: B142709
CAS No.: 138495-42-8
M. Wt: 252.05 g/mol
InChI Key: RIQRGMUSBYGDBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2H,3H-Decafluoropentane, also known as 1,1,1,2,2,3,4,5,5,5-Decafluoropentane, is primarily used as an oxygen carrier . The compound’s primary targets are hypoxic tissues, particularly cutaneous tissues .

Mode of Action

The compound interacts with its targets by delivering oxygen to hypoxic environments . It is used in the formulation of oxygen-loaded nanodroplets (OLNDs), which are more effective in releasing oxygen to hypoxic environments than their predecessors .

Biochemical Pathways

It is known that the compound plays a crucial role in oxygen delivery, which is vital for various biochemical processes, including cellular respiration .

Pharmacokinetics

The compound is known to be liquid at body temperature , suggesting that it may have good bioavailability

Result of Action

The primary result of the compound’s action is the enhancement of oxygen levels in hypoxic environments . This can have various molecular and cellular effects, depending on the specific context. For instance, in hypoxic cutaneous tissues, the increased oxygen supply could potentially improve tissue health and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to be soluble in water , suggesting that its action could be influenced by the hydration status of the tissues. Additionally, the compound is a potent greenhouse gas with a high global warming potential , indicating that its environmental release should be controlled to minimize impact on the atmosphere .

Biochemical Analysis

Cellular Effects

Research has shown that 2H,3H-Decafluoropentane-based oxygen-loaded nanodroplets (OLNDs) can be effective in releasing oxygen to hypoxic environments . This suggests that this compound may influence cell function by alleviating hypoxia, which could impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are lacking.

Molecular Mechanism

It is known that the compound can carry and release oxygen

Chemical Reactions Analysis

2H,3H-Decafluoropentane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many common chemical reactions. it can undergo specific reactions under controlled conditions:

Comparison with Similar Compounds

2H,3H-Decafluoropentane can be compared with other fluorinated compounds such as:

Properties

IUPAC Name

1,1,1,2,2,3,4,5,5,5-decafluoropentane
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InChI

InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RIQRGMUSBYGDBL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5(CFH)2CF3, C5H2F10
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DSSTOX Substance ID

DTXSID30869884
Record name 2H,3H-Decafluoropentane
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Molecular Weight

252.05 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-
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Record name 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
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Boiling Point

55 °C
Record name 2,3-Dihydroperfluoropentane
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Flash Point

>125.00 °C /1,1,1,2,3,4,4,5,5,5-Decafluoropentane/
Record name 2,3-Dihydroperfluoropentane
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Solubility

In water, 140 ppm at 25 °C
Record name 2,3-Dihydroperfluoropentane
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Density

Liquid density: 1.58 kg/L (13.2 lb/gal)
Record name 2,3-Dihydroperfluoropentane
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Vapor Pressure

0.297 atm (225.72 mm Hg) at 25 °C
Record name 2,3-Dihydroperfluoropentane
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Color/Form

Clear, colorless liquid, Nonflammable liquid, Colorless liquid

CAS No.

138495-42-8
Record name 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
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Record name (S,S)-1,1,1,2,2,3,4,5,5,5-decafluoropentane; reaction mass of: (R,R)-1,1,1,2,2,3,4,5,5,5-decafluoropentane
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Melting Point

Freezing point: -80 °C
Record name 2,3-Dihydroperfluoropentane
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Synthesis routes and methods

Procedure details

The present invention also relates to the discovery of azeotropic or azeotrope-like compositions of effective amounts of C4F9 OCH3 and methanol, ethanol, isopropanol, n-heptane, t-DCE, c-DCE, or acetone; C4F9OCH3, n-heptane and methanol, ethanol or isopropanol; C4F9OCH3, t-DCE and methanol, ethanol or isopropanol; C4F9OCH3, c-DCE and methanol or ethanol; C4F9OCH3, acetone and methanol, ethanol, or isopropanol; C4F9OCH3, HFC-43-10mee and methanol to form an azeotropic or azeotrope-like composition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,1,1,2,2,3,4,5,5,5-decafluoropentane?

A1: 1,1,1,2,2,3,4,5,5,5-Decafluoropentane is primarily used as a cleaning solvent in the electronics industry. Its low surface tension makes it highly effective for removing residues from delicate electronic components. It is also utilized in vapor compression air conditioning and refrigeration systems for cleaning purposes.

Q2: Are there any environmental concerns associated with 1,1,1,2,2,3,4,5,5,5-decafluoropentane?

A2: Yes, despite its non-flammable nature, 1,1,1,2,2,3,4,5,5,5-decafluoropentane is considered a potent greenhouse gas. Its global warming potential is significantly higher than carbon dioxide, raising concerns about its contribution to climate change. Research indicates that its atmospheric abundance has been increasing, highlighting the need for responsible use and emission control.

Q3: Are there any alternative solvents to 1,1,1,2,2,3,4,5,5,5-decafluoropentane?

A4: Research is exploring alternative solvent systems that offer similar cleaning properties with a reduced environmental impact. One study investigated the use of a hydrofluorocarbon mixture containing 1,1,1,2,2,3,4,5,5,5-decafluoropentane and 1,1,2,2,3,3,4-heptafluorocyclopentane, aiming for improved performance characteristics. Another study explored a composition with methyl perfluoroheptene ethers and trans-1,2-dichloroethylene. These alternatives aim to maintain cleaning efficacy while minimizing environmental impact.

Q4: How does 1,1,1,2,2,3,4,5,5,5-decafluoropentane compare to other hydrofluorocarbons in terms of its global warming potential?

A5: While specific comparative data within the provided research is limited, 1,1,1,2,2,3,4,5,5,5-decafluoropentane possesses a 100-year global warming potential of 1660. This indicates its significant contribution to radiative forcing compared to carbon dioxide. It is essential to consider these factors when assessing the overall environmental impact of different hydrofluorocarbons.

Q5: Has 1,1,1,2,2,3,4,5,5,5-decafluoropentane been studied for any other applications besides cleaning and refrigeration?

A6: Interestingly, one study explored the use of 1,1,1,2,2,3,4,5,5,5-decafluoropentane as a diluent in the extraction of uranium(VI) and lanthanide(III) ions. This application highlights its potential utility in chemical processes beyond its conventional uses.

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